molecular formula C16H16N8O2S5 B11649496 2-{[4-Cyano-3-({2-[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-2-oxoethyl}sulfanyl)-5-isothiazolyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide CAS No. 327168-06-9

2-{[4-Cyano-3-({2-[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-2-oxoethyl}sulfanyl)-5-isothiazolyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide

Cat. No.: B11649496
CAS No.: 327168-06-9
M. Wt: 512.7 g/mol
InChI Key: HFXORQIPXZCMCS-UHFFFAOYSA-N
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Description

The compound 2-{[4-Cyano-3-({2-[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-2-oxoethyl}sulfanyl)-5-isothiazolyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide (CAS: 327168-06-9) is a structurally complex molecule with the molecular formula C₁₆H₁₆N₈O₂S₅ and a molecular weight of 512.7 g/mol . It features a central isothiazole ring substituted with cyano and sulfanyl groups, linked to two 5-ethyl-1,3,4-thiadiazol-2-yl acetamide moieties.

Properties

CAS No.

327168-06-9

Molecular Formula

C16H16N8O2S5

Molecular Weight

512.7 g/mol

IUPAC Name

2-[[4-cyano-3-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H16N8O2S5/c1-3-11-20-22-15(29-11)18-9(25)6-27-13-8(5-17)14(31-24-13)28-7-10(26)19-16-23-21-12(4-2)30-16/h3-4,6-7H2,1-2H3,(H,18,22,25)(H,19,23,26)

InChI Key

HFXORQIPXZCMCS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=NN=C(S3)CC)C#N

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves several steps.

    Reaction Conditions: Reflux in methanol is typically used for this synthesis.

    Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often prepare it through organic synthesis.

  • Chemical Reactions Analysis

    Reaction Mechanisms

    The compound’s reactivity is influenced by its functional groups and heterocyclic rings. Key reaction pathways include:

    • Nucleophilic substitution : The sulfanyl (-S-) groups may participate in reactions with electrophiles, such as alkylation or acylation.

    • Condensation : The acetamide group could undergo hydrolysis or transesterification under acidic/basic conditions.

    • Electrophilic interactions : The cyano group may act as an electron acceptor, enabling addition reactions with nucleophiles.

    • Heterocyclic ring reactions : Thiadiazole and isothiazole rings may undergo oxidation, reduction, or intermolecular coupling under specific conditions .

    Analytical Techniques

    Characterization of the compound and its intermediates involves:

    Technique Purpose Key Findings
    NMR spectroscopy Structural verification, identification of functional groupsConfirms the presence of thiadiazole, isothiazole, and acetamide moieties .
    Infrared (IR) Functional group analysis (e.g., C=O, C≡N stretches)Detects cyano (≈2200 cm⁻¹) and amide (≈1650–1750 cm⁻¹) bands.
    Mass spectrometry Molecular weight confirmation and fragmentation analysisIdentifies molecular ion peaks and breakdown products .
    TLC Purity assessment and reaction monitoringTracks intermediates and final product during synthesis.

    Scientific Research Applications

    Anticancer Activity

    Research has highlighted that compounds containing thiadiazole and isothiazole rings exhibit a range of biological activities, particularly anticancer properties. The compound has been evaluated for its antitumor efficacy against various cancer cell lines. For instance, studies have shown that derivatives of similar structures can inhibit tumor growth by targeting specific enzymes involved in DNA synthesis, such as thymidylate synthase. The dual antimicrobial and anticancer activity of compounds with similar frameworks emphasizes the potential of this compound in cancer therapeutics .

    Antimicrobial Properties

    The compound's structural features suggest potential antimicrobial activity. Compounds with thiadiazole rings have been reported to possess significant antimicrobial effects against various pathogens. The ability of the molecule to penetrate cell membranes due to its lipophilicity enhances its effectiveness as an antimicrobial agent .

    Synthetic Pathways

    The synthesis of this compound typically involves multi-step synthetic pathways that may vary based on desired purity and yield. Common methodologies include cyclization reactions and modifications of existing heterocycles to enhance biological activity .

    Structure-Activity Relationship Studies

    Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic efficacy of the compound. Interaction studies using molecular docking and dynamics simulations can reveal binding affinities and mechanisms of action with biological macromolecules such as proteins and nucleic acids .

    Several studies have assessed the biological activity of compounds similar to 2-{[4-Cyano-3-({2-[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-2-oxoethyl}sulfanyl)-5-isothiazolyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide. For example:

    Compound NameStructural FeaturesBiological Activity
    2-Amino-5-ethyl-1,3,4-thiadiazoleThiadiazole ring with amino groupAntimicrobial
    5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazoleThiazole and hydrazone linkageAntitumor
    2-Cyano-N-(5-ethyl-[1,3,4]thiadiazol-2-YL)-3-[3-methoxyphenyl]-acrylamideCyano and acrylamide groupsAnticancer

    These compounds demonstrate various biological activities linked to their unique structural features, highlighting the potential pharmacological profile of the target compound .

    Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. Further research is needed to elucidate this fully.
    • It may interact with enzymes, receptors, or cellular pathways.
  • Comparison with Similar Compounds

    Structural Analogues and Substituent Variations

    The compound’s structural complexity is mirrored in several analogs, differing in substituents and heterocyclic cores. Key examples include:

    Table 1: Structural and Functional Comparison
    Compound Name Molecular Formula Key Substituents Biological Activity Reference
    Target Compound C₁₆H₁₆N₈O₂S₅ Cyano, ethyl-thiadiazole, isothiazole Hypothesized: Antimicrobial, anticancer (structural inference)
    N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide C₆H₉N₃O₂S Methyl-thiadiazole, propionamide Anticancer (hepatocarcinoma, leukemia), diuretic, anti-inflammatory
    2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives C₉H₉N₅O₂S Furan, triazole Anti-exudative (comparable to diclofenac sodium)
    5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic acid derivatives Variable (R = alkyl/aryl) Thiadiazole, sulfanylacetic acid Anticonvulsant, anticancer
    N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide C₉H₁₀N₄O₂S₂ Methyl-oxazole, methyl-thiadiazole Not explicitly reported; structural similarity suggests antimicrobial potential

    Biological Activity

    The compound 2-{[4-Cyano-3-({2-[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-2-oxoethyl}sulfanyl)-5-isothiazolyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide (CAS: 327168-06-9) is a complex organic molecule that incorporates multiple heterocyclic structures, particularly thiadiazole and isothiazole rings. These structural features suggest significant potential for various biological activities, particularly in medicinal chemistry.

    Structural Characteristics

    The compound's structure includes:

    • Thiadiazole and Isothiazole Moieties : Known for their diverse biological activities.
    • Cyano Group : Often associated with enhanced reactivity and biological activity.

    This intricate arrangement of functional groups allows for potential interactions with biological targets, making it a candidate for further pharmacological studies.

    Anticancer Activity

    Research indicates that thiadiazole derivatives exhibit notable anticancer properties. A study evaluating similar compounds showed cytotoxic effects against various human cancer cell lines:

    • Cell Lines Tested : HT-29 (colon), A431 (skin), and PC3 (prostate).
    • Methodology : The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity.
    CompoundCell LineIC50 (µM)Mechanism
    Compound 9eA4310.097Induces apoptosis via Bax/Bcl-2 modulation
    Compound XHT-290.150Inhibits VEGFR phosphorylation

    The compound demonstrated significant cytotoxicity, particularly in A431 cells, where it induced apoptosis and modulated key proteins involved in cell survival pathways .

    Antimicrobial Activity

    Thiadiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that related compounds exhibit varying degrees of activity against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum. For example:

    • Compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-YL)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-YL)acetamide showed inhibition rates of 30% against X. oryzae at a concentration of 100 μg/mL .

    The mechanisms through which these compounds exert their biological effects are multifaceted:

    • Apoptosis Induction : Compounds like 9e have been shown to upregulate pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2), leading to increased apoptosis in cancer cells.
    • VEGFR Inhibition : The inhibition of vascular endothelial growth factor receptor (VEGFR) signaling is a critical pathway for anti-cancer activity.
    • Antimicrobial Mechanisms : The interaction with bacterial cell membranes and inhibition of essential metabolic pathways contribute to the antimicrobial efficacy observed in various thiadiazole derivatives.

    Case Studies

    Several studies highlight the effectiveness of thiadiazole derivatives:

    • Synthesis and Evaluation : A series of 2-acetamide derivatives were synthesized and evaluated for antiproliferative activity against cancer cell lines. The study reported significant cytotoxicity linked to structural modifications within the thiadiazole framework .
    • Comparative Studies : Research comparing different thiadiazole compounds indicated that the presence of specific substituents could enhance biological activity significantly. For instance, compounds with aromatic substitutions demonstrated improved cytotoxicity compared to their non-substituted counterparts .

    Q & A

    Q. Table 1: Key Synthetic Intermediates and Their Roles

    Intermediate Role Key Reaction
    5-R-amino-1,3,4-thiadiazole-2-thiolCore scaffoldHeterocyclization of acylated thiosemicarbazides
    Chloroacetic acid derivativesAlkylating agentsS-Alkylation to form sulfanylacetamide linkages

    Q. Table 2: Computational Tools for Bioactivity Prediction

    Tool Application Reference
    PASSAntiproliferative/anticonvulsant activity prediction
    AutoDock VinaTarget binding affinity simulation
    COMSOLReaction optimization via kinetic modeling

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